![molecular formula C15H15N5O3S B6519177 N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide CAS No. 920465-20-9](/img/structure/B6519177.png)
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide
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Overview
Description
Compounds with a tetrazole ring, such as the one in your query, are often used in pharmaceuticals due to their bioisosteric properties . They can mimic the function of a carboxylic acid group, making them useful in drug design .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance . These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
Tetrazoles can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, forming complexes with transition metals .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be predicted based on its structure and the functional groups it contains .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, affects millions of people globally. Researchers have explored the potential of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide as an antileishmanial agent. In vitro studies demonstrated that compound 13 exhibits superior antipromastigote activity against Leishmania aethiopica clinical isolates, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . The compound’s efficacy suggests its promise in combating leishmaniasis.
Antimalarial Potential
Malaria remains a significant global health concern. Researchers evaluated the antimalarial activity of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide derivatives. Compounds 14 and 15 demonstrated substantial inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . These findings highlight their potential as safe and effective antimalarial agents.
Molecular Docking Studies
To understand the mechanism of action, molecular docking studies were conducted. Compound 13’s better antileishmanial activity was justified by its interaction with Lm-PTR1, complexed with Trimethoprim . Such insights aid in optimizing drug design.
Structural Verification
The synthesized pyrazole derivatives underwent structural verification using elemental microanalysis, FTIR, and 1H NMR techniques . These analyses confirmed their chemical structures.
Drug Resistance Mitigation
Considering the emergence of drug-resistant Plasmodium strains, novel compounds like these could contribute to overcoming treatment challenges .
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that it interacts with its targets, causing changes that inhibit the growth or activity of the target organisms .
Pharmacokinetics
Similar compounds have been shown to undergo rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-23-13-9-7-12(8-10-13)20-15(17-18-19-20)11-16-24(21,22)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXTUFYCEFFPMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide |
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